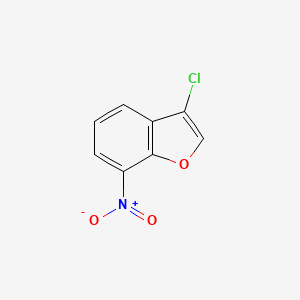

3-Chloro-7-nitro-1-benzofuran

Description

Significance of the Benzofuran (B130515) Scaffold in Organic Chemistry

The benzofuran scaffold, a heterocyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in the field of organic chemistry. Current time information in Bangalore, IN.acs.org This structural motif is prevalent in a vast array of natural products and synthetic molecules that exhibit significant biological activities. acs.orgnih.gov The inherent aromaticity and the presence of an oxygen heteroatom within the furan ring bestow unique electronic and chemical properties upon the benzofuran core, making it a versatile building block for the synthesis of more complex chemical entities. Current time information in Bangalore, IN.cuestionesdefisioterapia.com The development of novel and efficient synthetic methodologies to construct and functionalize the benzofuran nucleus remains an active area of research, driven by the ever-increasing demand for its derivatives in various scientific fields. cuestionesdefisioterapia.comrsc.org

Contextualization of Halogenated and Nitrated Benzofuran Derivatives

The introduction of halogen and nitro substituents onto the benzofuran framework dramatically influences the molecule's physicochemical properties and reactivity. Halogenation is a fundamental transformation in organic synthesis, and the resulting halogenated compounds are crucial intermediates, particularly in modern cross-coupling reactions. researchgate.net In the context of benzofurans, halogen atoms can alter the electron density distribution, lipophilicity, and metabolic stability of the molecule, which can in turn modulate its biological activity. chemical-suppliers.eu

Similarly, the nitro group, a strong electron-withdrawing substituent, significantly impacts the electronic nature of the benzofuran ring system. nih.gov Its presence can activate the molecule towards certain chemical transformations and is a key feature in many industrially important compounds. nih.gov The selective reduction of nitroaromatic compounds is a widely used method for the synthesis of anilines, which are important intermediates in the production of pharmaceuticals and other fine chemicals. wikipedia.orgontosight.ai The combination of both halogen and nitro functionalities on a benzofuran core, as in 3-Chloro-7-nitro-1-benzofuran, is expected to create a molecule with a unique reactivity profile, making it a potentially valuable synthon in organic synthesis.

Research Landscape of Benzofuran Chemical Space

The research landscape of benzofuran chemistry is vast and continually expanding. acs.orgcuestionesdefisioterapia.com A significant portion of this research is dedicated to the development of new synthetic routes to access diverse substituted benzofurans. wikipedia.orggoogle.comguidechem.com These methods often employ transition-metal catalysis or metal-free conditions to achieve C-C and C-O bond formations necessary for the construction of the benzofuran ring. google.com Another major focus of research is the exploration of the biological activities of benzofuran derivatives. These compounds have been investigated for a wide range of applications, including as antimicrobial, and antitumor agents. nih.govchemicalbook.com The study of the structure-activity relationships of substituted benzofurans is a key aspect of this research, aiming to understand how different substitution patterns influence their biological effects. chemical-suppliers.eu While the broader field of benzofuran chemistry is well-documented, specific research on many individual derivatives, including this compound, remains limited in the public domain.

Data on this compound

Detailed experimental data for this compound is scarce in publicly accessible scientific literature. The compound is listed by some chemical suppliers with the CAS number 379228-67-8. nih.govresearchgate.net The following sections will therefore discuss the expected chemical characteristics of this compound based on the established principles of organic chemistry and the known properties of closely related analogues.

Synthesis of this compound

A plausible synthetic route to this compound would likely involve a multi-step sequence starting from a suitably substituted phenol (B47542) or salicylaldehyde. The formation of the benzofuran core can be achieved through various established methods, such as the Perkin rearrangement or transition-metal-catalyzed cyclization reactions. cuestionesdefisioterapia.comgoogle.com

One potential approach could involve the nitration of a 3-chlorobenzofuran (B1601996) precursor. However, directing the nitration specifically to the 7-position would require careful consideration of the directing effects of the existing chloro and furan ring substituents. Alternatively, starting with a pre-functionalized benzene ring, for instance, 2-chloro-6-nitrophenol (B183082), and then constructing the furan ring would offer better regiochemical control.

A study on the synthesis of various benzofuran derivatives describes the reaction of 3,7-dichlorobenzofuran with hydrazine (B178648) hydrate, indicating the availability of precursors with substitution at the 3 and 7 positions. cuestionesdefisioterapia.com Another relevant synthetic strategy is the chlorination of nitrobenzene, which can produce the 3-chloro isomer, although separation from other isomers can be challenging. ontosight.ai

Physical and Chemical Properties

The physical and chemical properties of this compound can be inferred from its structure. The presence of the polar nitro group and the chloro substituent would likely render the compound a solid at room temperature with a relatively high melting point. The molecule is expected to have poor solubility in water but should be soluble in common organic solvents like benzene, ether, and acetone. ontosight.ai

The chemical reactivity of this compound will be dictated by the interplay of its functional groups. The nitro group at the 7-position will be a strong deactivating group for electrophilic aromatic substitution on the benzene ring. Conversely, the chlorine atom at the 3-position is on the furan ring, and its reactivity towards nucleophilic substitution would be different from a chlorine on the benzene ring. The nitro group can undergo reduction to an amino group, which is a common transformation for nitroaromatic compounds. ontosight.ai The reactivity of the furan ring itself, such as its susceptibility to cycloaddition reactions, might also be influenced by the substituents.

Spectroscopic Data

While specific spectroscopic data for this compound is not available, we can predict the key features of its expected spectra based on general principles and data from related compounds.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran ring system. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR: The carbon NMR spectrum would display signals for all the carbon atoms in the molecule, with the carbons attached to the chlorine and nitro groups, as well as the oxygen-bearing carbon of the furan ring, showing characteristic chemical shifts.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1340 cm⁻¹ for asymmetric and symmetric stretching, respectively). A C-Cl stretching vibration would also be present, though it might be in the fingerprint region. Characteristic bands for the benzofuran ring system would also be observed. acs.orgnih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be evident in the molecular ion cluster.

Studies on the UV spectra of substituted benzofurans have shown a marked dependence of the absorption bands on the position and nature of the substituent. The presence of both a chloro and a nitro group in this compound would be expected to result in a complex UV-Vis spectrum.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-nitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVSLRGZYGHVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622827 | |

| Record name | 3-Chloro-7-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-67-8 | |

| Record name | 3-Chloro-7-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 7 Nitro 1 Benzofuran

Retrosynthetic Analysis of the 3-Chloro-7-nitro-1-benzofuran Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests logical disconnections of the benzofuran (B130515) core. One common approach involves disconnecting the furan (B31954) ring from the benzene (B151609) ring. This can be conceptualized in two primary ways: breaking the O-C2 and C3-C3a bonds or the C2-C3 and C7a-O bonds.

Following the first path, the molecule could be retrosynthetically derived from a suitably substituted phenol (B47542) and a two-carbon synthon. For instance, a 2-chloro-6-nitrophenol (B183082) could be a key precursor. The furan ring would then be formed by introducing the remaining two carbons and subsequent cyclization. An alternative disconnection might involve a pre-formed benzofuran that is later subjected to chlorination and nitration. However, controlling the regioselectivity of these electrophilic substitution reactions on an unsubstituted benzofuran can be challenging. A more direct strategy would involve starting with precursors already bearing the required chloro and nitro functionalities, or groups that can be readily converted to them. researchgate.net

For example, a plausible retrosynthetic route could start from 2-chloro-6-nitrophenol and an appropriate acetylene (B1199291) derivative, leading to the formation of the furan ring through a cyclization reaction. Another strategy could involve an intramolecular cyclization of a substituted o-hydroxyphenyl derivative. The choice of strategy often depends on the availability of starting materials, desired yield, and the stereochemical control required.

Strategies for Benzofuran Ring Formation

The construction of the benzofuran ring is the cornerstone of synthesizing this compound. Various methods, often employing transition metal catalysts, have been developed to facilitate this transformation. acs.orgmdpi.com

Cyclization reactions are a fundamental approach to building the benzofuran scaffold. sioc-journal.cn These can be broadly categorized into intramolecular and intermolecular cyclizations. Intramolecular cyclization often involves the formation of a C-O bond between a hydroxyl group and a suitably activated carbon atom on the same molecule. For instance, acid-catalyzed cyclization of acetal (B89532) substrates can lead to the formation of the benzofuran core. wuxiapptec.com Polyphosphoric acid (PPA) is a common catalyst for such reactions. wuxiapptec.com

Another powerful cyclization strategy is the oxidative cyclization of o-alkenylphenols. This method can be mediated by various reagents, including hypervalent iodine compounds. organic-chemistry.orgnih.gov The reaction proceeds through the formation of a new C-O bond, leading directly to the benzofuran ring system.

Palladium catalysts are extensively used in organic synthesis due to their versatility and high efficiency in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netnih.gov In the context of benzofuran synthesis, palladium-catalyzed reactions are particularly valuable. acs.org One common strategy is the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org Another approach involves the intramolecular C–H/C–H coupling of diaryl ethers, which can be catalyzed by palladium compounds to form the benzofuran ring. researchgate.net

Palladium-catalyzed oxidative cyclization of phenols with alkynes or alkenes is another effective method. mdpi.com For example, the reaction of phenols with (E)-3-phenoxyacrylates in the presence of a palladium catalyst can generate benzofurans in good yields. mdpi.com Furthermore, palladium-catalyzed direct C-H arylation of benzofurans allows for the introduction of various substituents at specific positions. researchgate.netnih.gov

| Palladium-Catalyzed Reaction | Starting Materials | Key Features | Reference |

| Sonogashira Coupling/Cyclization | o-Iodoanisoles, Terminal Alkynes | Mild reaction conditions, excellent yields for aryl- and vinylic-substituted alkynes. | organic-chemistry.org |

| Intramolecular C-H/C-H Coupling | Diaryl Ethers | Forms the furan ring through dual C-H activation. | researchgate.net |

| Oxidative Cyclization | Phenols, (E)-3-phenoxyacrylates | One-pot synthesis, efficient C-H insertion. | mdpi.com |

| C-H Arylation | Benzofurans, Aryl Halides | Cost-effective, environmentally attractive, regioselective. | researchgate.netnih.gov |

| Tandem Cyclization/Silylation | 1,6-Enynes, Disilanes | Excellent functional group tolerance, mild conditions. | rsc.org |

Copper-based catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. acs.orgnih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes is a notable method for producing benzofuran derivatives. rsc.org This reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Another copper-catalyzed approach involves the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. mdpi.comorganic-chemistry.org This method is tolerant of a wide range of functional groups. Copper can also be used in intramolecular dehydrogenative C–O coupling reactions to construct benzofuran rings, often proceeding through a radical pathway. rsc.org

| Copper-Mediated Reaction | Starting Materials | Key Features | Reference |

| Oxidative Annulation | Phenols, Unactivated Internal Alkynes | Novel strategy for annulation of alkynes with phenols. | rsc.org |

| Coupling/Cyclization | Terminal Alkynes, N-Tosylhydrazones | Ligand-free, tolerates various functional groups. | mdpi.comorganic-chemistry.org |

| Intramolecular Dehydrogenative C-O Coupling | Substituted Phenols | Radical pathway, forms fused ring systems. | rsc.org |

| Hydration/Annulation | 2-Fluorophenylacetylene derivatives | Domino reaction, applicable to benzofuran and benzothiophene (B83047) synthesis. | mdpi.com |

Platinum catalysts have also been employed in the synthesis of benzofuran derivatives. A key example is the platinum(II) chloride-catalyzed cyclization of o-alkynylphenyl acetals. acs.orgelsevierpure.com This reaction, often carried out in the presence of an olefin co-catalyst like 1,5-cyclooctadiene, produces 3-(α-alkoxyalkyl)benzofurans in good to high yields. acs.orgelsevierpure.com The proposed mechanism involves the coordination of the platinum catalyst to the alkyne, followed by nucleophilic attack of the acetal oxygen to form the furan ring. acs.org This methodology is considered efficient and atom-economic. acs.org

| Platinum-Catalyzed Reaction | Starting Materials | Catalyst System | Product Type | Reference |

| Carboalkoxylation/Cyclization | o-Alkynylphenyl Acetals | PtCl₂ / 1,5-Cyclooctadiene | 3-(α-Alkoxyalkyl)benzofurans | acs.orgelsevierpure.com |

Ruthenium catalysts provide another avenue for the synthesis of substituted benzofurans. researchgate.net One approach involves the ruthenium-catalyzed isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. organic-chemistry.org Another powerful method is the dehydrative C-H alkylation and alkenylation of phenols with alcohols or diols, catalyzed by a cationic ruthenium complex. organic-chemistry.org This reaction is atom-economical, releasing only water as a byproduct. organic-chemistry.org Ruthenium nanoparticles have also been utilized for the selective hydrogenation of benzofurans to dihydrobenzofurans. mpg.de

| Ruthenium-Catalyzed Reaction | Starting Materials | Key Features | Reference |

| Isomerization/Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | Sequential C- and O-allyl isomerization. | organic-chemistry.org |

| Dehydrative C-H Alkylation/Annulation | Phenols, Diols | Atom-economical, liberates water as the only byproduct. | organic-chemistry.org |

| Cycloisomerization | Benzannulated homo- and bis-homopropargylic alcohols | Chemo- and regioselective, requires a base-acid pair. | organic-chemistry.org |

| Selective Hydrogenation | Benzofurans | High activity and selectivity for dihydrobenzofurans. | mpg.de |

Regioselective Introduction of Substituents

The regioselective synthesis of this compound hinges on the controlled introduction of a chlorine atom at the 3-position of the furan ring and a nitro group at the 7-position of the benzene ring. The order and method of these introductions are critical to achieving the desired isomer.

Chlorination Techniques for Position 3 of the Benzofuran Ring

Direct electrophilic chlorination of the unsubstituted benzofuran ring typically yields 2-chloro or 2,3-dichloro derivatives, as the 2-position is electronically favored for electrophilic attack. Therefore, achieving substitution at the 3-position often requires indirect methods or the use of specific starting materials.

One strategy involves the cyclization of appropriately substituted precursors. For instance, the synthesis of 3-substituted benzofurans can be achieved from o-hydroxyphenyl ketones or aldehydes. While direct chlorination of the benzofuran ring at the 3-position is challenging, the use of a pre-functionalized benzene ring can direct the cyclization to form a 3-chlorobenzofuran (B1601996) derivative.

Another approach involves the modification of a pre-existing functional group at the 3-position. For example, a 3-hydroxy-1-benzofuran could potentially be converted to its 3-chloro counterpart using standard chlorinating agents. However, the stability of the benzofuran ring system under such conditions must be carefully considered.

A review of synthetic methods indicates that while direct chlorination is often unselective, specific reaction conditions can favor 3-substitution. For example, the use of N-chlorosuccinimide (NCS) has been explored for the chlorination of benzofuran derivatives, although it has been shown to chlorinate methyl benzofuran-3-carboxylate at the 2-position sorbonne-universite.fr. The synthesis of compounds like ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate demonstrates that 3-substituted benzofurans can be accessed, often through multi-step sequences starting from precursors like substituted salicylaldehydes or phenones clockss.orgrasayanjournal.co.in.

Table 1: Selected Methods for the Synthesis of 3-Chlorobenzofuran Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-chlorosalicylaldehyde | 1. Acetic anhydride, sodium ethoxide; 2. Chloroacetone, K2CO3 | (2E)-1-(3-Amino-5-chloro-1-benzofuran-2-yl)-3-arylprop-2-en-1-ones | rasayanjournal.co.in |

| 2-hydroxybenzophenone | 1. Ethyl 2-bromoacetate, NaH; 2. p-Toluenesulfonic acid | Ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate | clockss.org |

This table is for illustrative purposes and does not represent a direct synthesis of 3-chloro-1-benzofuran itself but rather the construction of benzofuran rings with substitution at the 3-position.

Nitration Techniques for Position 7 of the Benzene Ring

The introduction of a nitro group onto the benzene portion of the benzofuran ring is typically achieved through electrophilic nitration. The position of nitration is governed by the directing effects of the benzofuran ring itself and any pre-existing substituents. The benzofuran ring system is generally considered to be ortho-, para-directing for electrophilic substitution on the benzene ring. Therefore, nitration of unsubstituted benzofuran would be expected to occur at positions 4 and 6.

To achieve nitration at the 7-position, the presence of a directing group on the benzene ring is often necessary. For instance, a substituent at the 2- or 4-position that directs incoming electrophiles to the 7-position could be employed and subsequently removed.

Alternatively, starting with a pre-nitrated benzene derivative and constructing the furan ring is a viable strategy. For example, the use of a 2-hydroxy-3-nitro-substituted aromatic aldehyde or ketone as a precursor could lead to the formation of a 7-nitro-1-benzofuran.

Literature reports a multistep continuous flow synthesis of ethyl 7-nitro-1-benzofuran-2-carboxylate, showcasing the feasibility of obtaining 7-nitro substituted benzofurans, albeit with a modest yield of 4% akjournals.com. Another source suggests the use of a nitrating mixture of HNO₃/H₂SO₄ for the synthesis of 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid, highlighting the importance of controlling regioselectivity . This implies that direct nitration at the 7-position is possible, likely influenced by the electronic nature of the starting material.

Table 2: Examples of Nitration on the Benzofuran Ring System

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Unspecified benzofuran precursor | Multistep continuous flow synthesis | Ethyl 7-nitro-1-benzofuran-2-carboxylate | 4% | akjournals.com |

| 5-Bromo-1-benzofuran-2-carboxylic acid | HNO₃/H₂SO₄ | 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid | Not specified |

Sequential Functionalization Strategies for Target Compound Synthesis

The synthesis of this compound would most logically proceed through a sequential functionalization strategy. There are two primary pathways to consider:

Nitration of 3-chloro-1-benzofuran: The chloro group is an ortho-, para-directing deactivator. In 3-chloro-1-benzofuran, the 7-position is para to the chlorine atom (relative to the benzene ring), making it a potential site for electrophilic nitration. The deactivating nature of the chlorine might necessitate harsh reaction conditions, which could lead to side reactions or degradation of the benzofuran ring.

Chlorination of 7-nitro-1-benzofuran: The nitro group is a strong meta-directing deactivator. In 7-nitro-1-benzofuran, the 3-position of the furan ring is not in a direct meta relationship with the nitro group. The inherent reactivity of the furan ring, which favors electrophilic attack at the 2- and 3-positions, would likely dominate rsc.org. The strong deactivating effect of the nitro group on the entire molecule would require forcing conditions for chlorination, which could again risk the integrity of the molecule.

Given the directing effects, the nitration of 3-chloro-1-benzofuran appears to be a more plausible route to selectively obtain the 7-nitro isomer. However, the feasibility and regioselectivity of this reaction would need to be experimentally determined.

Exploration of Novel Synthetic Routes to this compound

Modern synthetic organic chemistry offers a variety of novel methods for the construction of substituted heterocycles, which could be applied to the synthesis of this compound. These often involve transition metal-catalyzed cross-coupling reactions and one-pot procedures.

One such approach could involve a palladium-catalyzed intramolecular C-O bond formation. For example, a suitably substituted o-halophenol could be coupled with a terminal alkyne bearing a chlorine atom at the appropriate position, followed by cyclization to form the 3-chlorobenzofuran ring. The nitro group could either be present on the starting phenol or introduced at a later stage.

The synthesis of benzofurans from phenols and α-haloketones is another versatile method researchgate.netmdpi.com. To synthesize the target molecule, one could envision the reaction of a 2-nitrophenol (B165410) with a 1,1-dichloroacetone (B129577) derivative or a similar synthon, followed by cyclization. The regioselectivity of the cyclization would be a critical factor.

Recent advances in C-H functionalization also present new possibilities. A direct C-H chlorination at the 3-position of a pre-formed 7-nitro-1-benzofuran, or a C-H nitration at the 7-position of a 3-chloro-1-benzofuran, could potentially be achieved using specialized catalysts and directing groups.

Table 3: Overview of Novel Synthetic Strategies for Benzofuran Synthesis

| Synthetic Strategy | Key Features | Potential Application for this compound | References |

| Palladium-catalyzed one-pot synthesis | Coupling of o-chlorophenols and alkynes. | Could be adapted using a 2-chloro-6-nitrophenol and a chloro-substituted alkyne. | organic-chemistry.org |

| Iron and Copper catalysis | Intramolecular C-O bond formation from 1-arylketones. | A 1-(2-hydroxy-3-nitrophenyl)ethanone (B1295978) derivative could be a precursor. | acs.org |

| One-step synthesis from phenols and α-haloketones | Titanium tetrachloride promoted Friedel-Crafts-like alkylation and cyclodehydration. | Reaction of a 2-nitrophenol with a suitable chloro-α-haloketone. | researchgate.netmdpi.com |

These modern synthetic methodologies offer promising alternatives to classical approaches, potentially providing more efficient and regioselective routes to complex benzofuran derivatives like this compound. Further research and experimental validation are necessary to develop a robust synthetic pathway for this specific compound.

Mechanistic Investigations of 3 Chloro 7 Nitro 1 Benzofuran Reactivity

Reaction Mechanisms Involving the Benzofuran (B130515) Heterocycle

The primary sites for electrophilic attack on an unsubstituted benzofuran are the C2 and C3 positions of the furan (B31954) ring. The outcome of such reactions is governed by the stability of the resulting cationic intermediate (sigma complex). nih.govacs.org Attack at the C2 position leads to a carbocation that is stabilized by resonance involving the benzene (B151609) ring, akin to a benzylic carbocation. nih.govacs.org Conversely, attack at the C3 position generates a carbocation that can be stabilized by the lone pair of electrons on the adjacent oxygen atom. nih.govacs.org The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

In 3-Chloro-7-nitro-1-benzofuran, the intrinsic reactivity of the heterocycle is heavily modulated. The chloro group at C3 and the nitro group at C7 significantly alter the electron distribution across the entire molecule, impacting both electrophilic and nucleophilic reactions.

Influence of Nitro Group on Electron Density and Aromaticity of Benzofuran System

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. libretexts.org When attached to an aromatic system, it substantially reduces the electron density of the ring. libretexts.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom through the sigma bond framework. This effect is felt throughout the molecule, deactivating the entire ring system towards electrophilic attack.

Resonance Effect (-R): The nitro group can delocalize pi-electrons from the aromatic ring onto its own oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the substituent. In 7-nitro-1-benzofuran, the nitro group withdraws electron density from the benzene part of the heterocycle, with significant delocalization occurring at positions 4 and 6.

Table 1: Comparison of Hammett Constants for Common Substituents

| Substituent | σp (para) | σm (meta) | Inductive Effect (F) | Resonance Effect (R) |

|---|---|---|---|---|

| -NO₂ | 0.78 | 0.71 | 0.65 | 0.13 |

| -CN | 0.66 | 0.56 | 0.51 | 0.15 |

| -CF₃ | 0.54 | 0.43 | 0.38 | 0.16 |

| -Cl | 0.23 | 0.37 | 0.41 | -0.18 |

Data sourced from established physical organic chemistry principles. masterorganicchemistry.com

Impact of Chloro Group on Reaction Pathways

The chloro group at the C3 position primarily influences the reactivity of the furan moiety. Halogens are deactivating groups due to their inductive electron-withdrawing nature (-I effect), but they are ortho-para directing in electrophilic aromatic substitution because of their ability to donate a lone pair of electrons through resonance (+R effect). nih.gov

In the context of the furan ring in this compound:

The inductive effect of the chlorine atom withdraws electron density from the C2-C3 double bond, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzofuran.

The chlorine atom also serves as a leaving group in nucleophilic substitution reactions, a pathway that is not readily available in unsubstituted benzofuran.

The combination of the C3-chloro and C7-nitro groups creates a molecule that is generally deactivated towards electrophiles but is primed for nucleophilic reactions, particularly at the C3 position.

Nucleophilic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strongly electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

For this compound, the C3 position is analogous to an activated aryl halide. The reaction with a nucleophile (Nu⁻) would proceed as follows:

Addition Step (Rate-Determining): The nucleophile attacks the C3 carbon, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the nitro group, which helps to stabilize the resulting negative charge. The aromaticity of the furan ring is temporarily broken, forming a resonance-stabilized carbanionic intermediate.

Elimination Step (Fast): The chloride ion is expelled as a leaving group, and the aromaticity of the furan ring is restored, yielding the 3-substituted-7-nitro-1-benzofuran product.

The 7-nitro group plays a crucial role in activating the C3 position for this reaction. Although it is not directly ortho or para to the site of substitution, its strong inductive and resonance effects withdraw electron density from the entire molecule, making the C3 carbon more electrophilic and stabilizing the anionic intermediate. This activation makes the chloro group at C3 significantly more labile towards nucleophilic displacement than a chloro group on an unactivated benzofuran ring. libretexts.org

Table 2: Predicted Reactivity of Benzofuran Derivatives in SNAr Reactions

| Compound | Activating Groups | Position of Leaving Group | Predicted Reactivity with Nucleophiles |

|---|---|---|---|

| 3-Chlorobenzofuran (B1601996) | None | C3 | Very Low / Inert |

| 3-Chloro-5-nitrobenzofuran | 5-Nitro (para-like to C3) | C3 | High |

| This compound | 7-Nitro | C3 | Moderate to High |

| Chlorobenzene | None | C1 | Inert |

| 1-Chloro-4-nitrobenzene | 4-Nitro (para) | C1 | High |

This table represents predicted reactivities based on established principles of SNAr reactions. libretexts.org

Electrophilic Aromatic Substitution Reactivity Profiling

Substitution on the Benzene Ring: The 7-nitro group is a powerful deactivator and a meta-director. The oxygen of the furan ring is an ortho, para-director. The directing effects are as follows:

The 7-nitro group directs incoming electrophiles to positions 4 and 6.

The ring oxygen directs towards positions 2, 4, and 6.

The 3-chloro group also influences the benzene ring's reactivity, though to a lesser extent.

Substitution on the Furan Ring: The C2 position is the only available site for electrophilic attack on the furan ring. However, the C3-chloro group inductively deactivates this position, making it less nucleophilic. Therefore, electrophilic attack at C2 would also be difficult.

Radical Processes and Pathways in Benzofuran Derivatives

Radical reactions offer alternative pathways for the functionalization of benzofuran derivatives. rsc.orgnih.gov While specific studies on this compound are not prevalent, general mechanisms involving benzofurans can be considered.

One potential pathway involves radical C-C bond formation. rsc.org These reactions can be initiated by radical initiators like AIBN in the presence of a radical propagator such as tributyltin hydride. rsc.org For this compound, a hypothetical radical reaction could involve the homolytic cleavage of the C3-Cl bond to generate a benzofuranyl radical at the C3 position. This radical could then participate in various coupling reactions.

Additionally, heteroatom-centered super-electron-donors have been used to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov Such methods could potentially be applied to introduce functionalities at the C3 position via a radical-nucleophilic substitution (SRN1) type mechanism, although the strong electron-withdrawing nature of the nitro group might influence the feasibility of such pathways. The formation of radical anions, a key step in the SRN1 mechanism, would be facilitated by the nitro group.

Following a comprehensive search for scientific literature, it has been determined that specific computational and theoretical studies detailing the quantum chemical calculations for the compound This compound are not available in the public domain.

The search for detailed research findings, including data required for the specified subsections—Geometry Optimization and Conformational Analysis, Electronic Structure Analysis (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Surface Analysis, Mulliken Population Analysis, and Fukui Functions—did not yield any studies focused on this particular molecule.

While research exists for structurally related isomers (e.g., 4-chloro-7-nitro-1-benzofuran) and analogous compounds with different core structures (e.g., 4-chloro-7-nitrobenzofurazan), the strict requirement to focus solely on this compound prevents the use of this data. Generating an article based on the provided outline would necessitate fabricating data, which is not possible.

Therefore, the requested article on the "Computational and Theoretical Studies of this compound" cannot be generated at this time due to the absence of published research on the subject.

Computational and Theoretical Studies of 3 Chloro 7 Nitro 1 Benzofuran

Reaction Mechanism Modeling (e.g., Transition State Calculations)

The reactivity of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) has been a subject of interest in computational chemistry, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of these reactions and to understand the electrophilic nature of NBD-Cl.

The SNAr mechanism is generally accepted to proceed via an addition-elimination pathway. This involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a Meisenheimer complex, which is a key intermediate. This is followed by the departure of the leaving group, in this case, the chloride ion.

In a study investigating the reaction of NBD-Cl with anilines in a mixture of methanol (B129727) and acetonitrile, a single electron transfer (SET) mechanism was proposed as the initial step. This SET is then followed by a transition state that resembles the typical SNAr-Ad.E (addition-elimination) pathway researchgate.net. The reaction's progression through a zwitterionic intermediate is a critical feature of this mechanism researchgate.net.

Theoretical studies have also explored the reactivity of benzofurazan (B1196253) derivatives with secondary cyclic amines, such as pyrrolidine, piperidine, and morpholine, through SNAr reactions. These studies utilize DFT to analyze the physico-chemical and structural descriptors of the reactants and products, providing a deeper understanding of the reaction mechanism semanticscholar.org.

While detailed transition state calculations for a wide range of NBD-Cl reactions are not extensively documented in publicly available literature, the existing research consistently points towards the SNAr pathway as the primary reaction mechanism. The computational models employed in these studies are crucial for predicting the feasibility and kinetics of such reactions.

Solvation Effects on Molecular Properties and Reactivity

The influence of the solvent environment on the molecular properties and reactivity of NBD-Cl and its derivatives is a critical aspect of their computational analysis. The Polarizable Continuum Model (PCM) and its variations, such as the Conductor-like Screening Model (COSMO), are commonly used to simulate solvation effects in DFT calculations.

These models have demonstrated that solvent polarity can significantly impact the electronic and optical properties of these molecules. For instance, in studies of NBD-Cl derivatives, it has been shown that an increase in solvent polarity can lead to a notable enhancement of their third-order non-linear optical (NLO) polarizability amplitudes researchgate.net.

A theoretical study on 4-morpholino-7-nitrobenzofuran utilized DFT calculations with the B3LYP/6–31+g(d,p) and LanL2DZ methods to examine the structural and electronic properties in both the gas phase and in solvents like water and acetonitrile. The results indicated that the solvent environment influences the stability of the molecular geometry nih.gov.

Furthermore, time-dependent DFT (TD-DFT) calculations have been used to study the UV-Vis absorption spectra of NBD-Cl in different solvents, such as DMSO and CDCl3. These calculations help in understanding the electronic transitions and how they are affected by the surrounding medium researchgate.net. The energetic and chemical reactivity behaviors of related compounds have also been examined in various solvent media using the IEF-PCM model, providing insights into their stability and reaction kinetics in solution tandfonline.com.

The table below summarizes the effect of different solvents on the calculated properties of NBD-Cl and its derivatives from various theoretical studies.

| Property | Solvent | Computational Method | Observation |

| Third-order NLO polarizability | Various polar solvents | DFT | Significant enhancement with increasing solvent polarity researchgate.net |

| Molecular Geometry | Water, Acetonitrile | DFT/B3LYP | Solvent influences the most stable geometry nih.gov |

| UV-Vis Absorption | DMSO, CDCl3 | TD-DFT | Solvent affects electronic transition energies researchgate.net |

| Reactivity | Various | IEF-PCM | Solvent media impacts energetic and chemical reactivity tandfonline.com |

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of the non-linear optical (NLO) properties of NBD-Cl and its derivatives has garnered significant attention due to their potential applications in optoelectronic devices. Computational methods, primarily DFT, are employed to calculate key NLO parameters such as the first and second hyperpolarizabilities (β and γ).

These studies often focus on derivatives of NBD-Cl where the chlorine atom is substituted by various donor groups, leading to molecules with significant intramolecular charge transfer (ICT) character. This ICT is a crucial factor for enhancing NLO responses.

For example, the NLO properties of NBD-Pip, a product of the reaction between NBD-Cl and piperidine, were investigated using DFT at the B3LYP/6–31 g+ (d,p) level. The study revealed that the first and second hyperpolarizabilities are associated with the ICT process within the molecule unime.it.

Similarly, a comprehensive DFT investigation into the photophysical and NLO properties of a para-substituted nitrobenzofurazan derivative highlighted the role of ICT in determining the NLO response researchgate.net. Theoretical calculations have shown that some derivatives of NBD-Cl can exhibit first-order hyperpolarizability values that are significantly higher than that of standard materials like urea (B33335) researcher.life.

The table below presents a summary of calculated NLO properties for some NBD-Cl derivatives from theoretical studies.

| Compound | Computational Method | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Key Finding |

| NBD-Pip | B3LYP/6–31 g+ (d,p) | - | Calculated | NLO properties are linked to intramolecular charge transfer unime.it |

| NBD-Pyrr | DFT | Reported | - | NLO properties associated with intramolecular charge transfer researchgate.net |

| Substituted Imidazole Derivative | DFT/B3LYP/6–31G(d,p) | 11 times that of urea | - | Significant NLO response compared to a standard researcher.life |

These computational studies are instrumental in the rational design of new organic materials with tailored NLO properties for various technological applications.

Following a comprehensive search for experimental spectroscopic data for the compound "3-Chloro-7-nitro-1-benzofuran," it has been determined that the specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectroscopic data required to construct the detailed article as outlined is not available in publicly accessible scientific literature and chemical databases.

While the compound itself is listed by chemical suppliers, the detailed experimental spectra and their interpretations necessary for a thorough scientific article on its spectroscopic characterization have not been published or made available in the sources accessed.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified section and subsection. Attempting to do so would require speculation or the use of data for analogous but different compounds, which would be scientifically inaccurate and misleading.

Spectroscopic Characterization of this compound: Elucidating Molecular Structure

The structural elucidation of novel or synthesized organic compounds is a cornerstone of chemical research. A multi-faceted spectroscopic approach is essential to unequivocally determine the molecular architecture of a compound like this compound. This involves a combination of theoretical and experimental techniques, including vibrational and electronic spectroscopy, as well as mass spectrometry. These methods provide complementary information regarding the compound's vibrational modes, electronic transitions, molecular formula, and fragmentation patterns, which collectively contribute to a comprehensive structural characterization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-7-nitro-1-benzofuran, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation and nitration of benzofuran precursors. For example, chlorination using methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂) followed by nitration with mixed nitric-sulfuric acid. Optimization includes controlling temperature (<5°C during nitration to avoid byproducts) and using catalysts like anhydrous MgCl₂ for regioselectivity. Purification via column chromatography with hexane/ethyl acetate (4:1) improves yield .

- Key Variables :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Chlorination | MsCl | 0°C → RT | 57% |

| Nitration | HNO₃/H₂SO₄ | 0–5°C | ~65% |

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation. For example, bond angles (C7—O1—C8 = 109.86°) and torsion angles (C2—C3—C4—Cl = −85.48°) validate substituent positions . Complementary techniques:

- NMR : and NMR to confirm aromatic proton environments (e.g., deshielded H at C3 due to nitro group).

- HPLC-MS : Purity assessment and molecular ion ([M+H]⁺ = 226.0 m/z).

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for halogenated benzofurans?

- Methodological Answer : Discrepancies in bond lengths or thermal parameters may arise from twinning or disordered atoms. Use SHELXL for refinement, applying restraints (e.g., DELU for thermal motion) and validating with R-factor convergence (<0.05). Cross-check with ORTEP-3 for graphical validation of anisotropic displacement ellipsoids .

- Case Study : In 5-Chloro-7-methyl derivatives, Cl disorder was resolved using PART instructions in SHELXL, improving R₁ from 0.10 to 0.038 .

Q. What strategies enhance regioselective functionalization of this compound for drug discovery?

- Methodological Answer : The nitro group at C7 directs electrophilic substitution to C5. For Suzuki coupling at C2, use Pd(PPh₃)₄ with arylboronic acids (80°C, DMF/H₂O). For reduction (Nitro → NH₂), employ H₂/Pd-C (1 atm, 25°C, 90% yield). Steric hindrance at C3-Cl limits reactivity, requiring bulky ligands for cross-coupling .

Q. How can computational methods predict reactivity and stability of this compound derivatives?

- Methodological Answer : DFT calculations (B3LYP/6-311+G**) model electronic effects:

- Nitro Group : High electron-withdrawing nature (−0.75 eV) stabilizes anion intermediates.

- Cl Substituent : Minimal impact on HOMO-LUMO gap (<0.1 eV shift).

- Applications : Predict regioselectivity in nucleophilic aromatic substitution (e.g., OH⁻ attack at C5) .

Q. What experimental designs mitigate nitro group instability during high-temperature reactions?

- Methodological Answer : Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF, 66°C) to prevent decomposition. For reflux, limit duration (<2 hrs) and monitor via TLC. Stabilizing additives like NaHCO₃ neutralize acidic byproducts .

Q. How should researchers interpret conflicting torsion angles in benzofuran derivatives?

- Methodological Answer : Compare with structurally analogous compounds. For example, the C2—C3—C4—Cl torsion angle (−85.48° in 3-Chloro-7-nitro derivatives) aligns with steric repulsion between Cl and adjacent substituents. Deviations >10° suggest conformational flexibility or crystal packing effects .

- Reference Data :

| Compound | Torsion Angle (C2—C3—C4—X) |

|---|---|

| 3-Cl-7-NO₂ | −85.48° |

| 3-SO₂Ph | 24.43° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.